1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone
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Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone is a fluorinated building block used in various chemical syntheses. It is characterized by its molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol . This compound is notable for its bromine and fluorine substitutions on the pyridine ring, which can influence its reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 5-bromo-3-fluoropyridine with ethyl chloroformate under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, influencing its biological activity. The carbonyl group can also participate in hydrogen bonding and other interactions that modulate its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- 1-(6-Chloro-3-pyridinyl)-1-ethanone
- 2-Acetyl-6-bromopyridine
Uniqueness
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications. The combination of bromine and fluorine atoms provides distinct electronic and steric properties that can be leveraged in various chemical syntheses and research applications .
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFWMFXUQGUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)CF)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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